3-Oxauracil (2H-1,3-Oxazine-2,6(3H)-dione) is a synthetic pyrimidine analogue [, ]. It has been investigated for its potential as an antineoplastic agent and antimetabolite due to its structural similarity to naturally occurring pyrimidines, particularly uracil [, , , , , ]. In scientific research, it serves as a valuable tool for studying cellular processes, particularly those related to DNA and RNA synthesis [, , , ].
3-Oxauracil is classified under heterocyclic compounds, specifically within the category of pyrimidines. It is derived from uracil, one of the four nucleobases in ribonucleic acid (RNA). The compound's structure allows it to interact with biological systems similarly to other nucleobases, making it a subject of interest for further pharmacological studies .
The synthesis of 3-oxauracil can be approached through several methodologies, including:
Recent literature emphasizes the efficiency of these synthetic pathways, highlighting their yields and purity levels .
3-Oxauracil participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are essential for exploring the compound's potential in drug development and understanding its mechanism of action .
The mechanism of action for 3-oxauracil primarily involves its incorporation into RNA synthesis pathways. By mimicking uracil, it can disrupt normal RNA function:
Experimental data indicate that 3-oxauracil significantly inhibits bacterial growth, demonstrating its potential as an antimicrobial agent .
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group and its ability to form hydrogen bonds due to the presence of nitrogen atoms in the ring structure .
3-Oxauracil has several notable applications in scientific research:
3-Oxauracil (CAS 34314-63-1) is a structurally distinctive heterocyclic compound characterized by the replacement of a nitrogen atom in the classical uracil scaffold with an oxygen atom, resulting in a 1,3-oxazine-2,6-dione core. This modification imparts unique electronic properties and chemical reactivity, positioning it as a molecule of significant theoretical and practical interest within heterocyclic chemistry. Unlike traditional pyrimidine derivatives, its oxygen-containing ring system exhibits altered tautomeric behavior and hydrogen-bonding capabilities, making it a valuable scaffold for probing biochemical interactions and designing novel functional materials [4] [10].
3-Oxauracil is systematically named as 3H-1,3-oxazine-2,6-dione, reflecting its six-membered heterocyclic structure containing both nitrogen and oxygen atoms within the ring. Its molecular formula is C₄H₃NO₃, with a molecular weight of 113.07 g/mol. The compound’s architecture features a cyclic ester-amide (lactone-lactam) system, where the carbonyl groups at positions 2 and 6 contribute to its electron-deficient character [6] [8].
Table 1: Nomenclature and Identifiers of 3-Oxauracil
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 3H-1,3-Oxazine-2,6-dione |
Common Synonyms | 2,3-Dihydro-6H-1,3-oxazine-2,6-dione; Oxauracil; NSC-163038 |
CAS Registry Number | 34314-63-1 |
Molecular Formula | C₄H₃NO₃ |
Registry Numbers | UNII: 14LW71VVM6; ChemSpider ID: 66022; PubChem CID: 73278 |
Table 2: Experimental Spectral Signatures
Technique | Key Signals |
---|---|
IR (Predicted) | 3150 cm⁻¹ (N-H), 1750 cm⁻¹ (lactone C=O), 1680 cm⁻¹ (lactam C=O) |
MS (ESI) | [M]⁺ = 113.011 |
¹³C NMR (Predicted) | δ 148 ppm (C-2), δ 160 ppm (C-6), δ 110 ppm (C-5), δ 140 ppm (C-4) |
The synthesis and investigation of 3-oxauracil emerged during the mid-20th century, coinciding with heightened interest in heterocyclic analogs of nucleic acid components. While the precise date and discoverer remain undocumented in available literature, its development is contextualized within two broader scientific movements:
Prebiotic Chemistry Investigations: Following Stanley Miller’s landmark 1953 experiment demonstrating abiotic amino acid synthesis, researchers intensified efforts to identify plausible prebiotic pathways to nucleobase analogs. Though not directly featured in primordial soup hypotheses, 3-oxauracil’s structural similarity to uracil positioned it as a molecule of interest in studies exploring oxygen-containing heterocycles under simulated early Earth conditions [1].
Antimetabolite Development Era (1960s–1970s): As synthetic methodologies for heterocycles advanced, 3-oxauracil was evaluated for biological activity. Early reports from the 1970s documented its synthesis and screening against murine leukemia L1210 and sarcoma 37 models. Stoychkov and Mircheva (1978) demonstrated a statistically significant increase in survival time in sarcoma-bearing mice treated with 25 mg/kg doses, suggesting potential cytostatic properties [8].
A pivotal study by Seal and Jamison (1984) revealed selective antiviral activity against herpes simplex virus type 2 (HSV-2). Encephalitis mortality in murine models decreased with 3-oxauracil treatment, while HSV-1 infection exhibited prolonged survival and reduced viral titers in brain tissue. This marked the first evidence of its antiviral potential, though clinical development did not ensue [8].
3-Oxauracil occupies a niche within the broader landscape of oxygen-nitrogen heterocycles, specifically the 1,3-oxazine family. Its significance stems from three interrelated aspects:
Electronic and Tautomeric Features:The 1,3-oxazine-2,6-dione core exhibits a fixed lactone-lactam structure, contrasting with uracil’s dynamic lactam-lactim tautomerism. This rigidity influences its dipole moment (calculated: ~5.2 Debye) and acidity (predicted pKₐ ~8.5 for N-H). Such properties are exploited in supramolecular chemistry for designing anion receptors or self-assembling motifs [3] [10].
Synthetic Versatility:3-Oxauracil serves as a precursor or intermediate in ring transformation reactions:
Table 3: Biological Activities of 3-Oxauracil and Derivatives
Biological Target | Observed Effect | Experimental Model |
---|---|---|
Sarcoma 37 cells | Increased survival time (25 mg/kg) | Murine in vivo |
L1210 Leukemia | Moderate survival time increase | Murine in vivo |
HSV-2 Encephalitis | Reduced mortality | Suckling mouse model |
HSV-1 Replication | Delayed mortality; reduced viral brain titers | Suckling mouse model |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7